molecular formula C8H18NO+ B1206488 Trimethyl(4-oxopentyl)ammonium CAS No. 25351-37-5

Trimethyl(4-oxopentyl)ammonium

Cat. No.: B1206488
CAS No.: 25351-37-5
M. Wt: 144.23 g/mol
InChI Key: UKCYTFTWLWVZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.

Properties

CAS No.

25351-37-5

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

IUPAC Name

trimethyl(4-oxopentyl)azanium

InChI

InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1

InChI Key

UKCYTFTWLWVZSO-UHFFFAOYSA-N

SMILES

CC(=O)CCC[N+](C)(C)C

Canonical SMILES

CC(=O)CCC[N+](C)(C)C

Related CAS

25351-18-2 (iodide)

Synonyms

4-oxo-N,N,N-trimethylpentaminium chloride
4-oxo-N,N,N-trimethylpentanaminium iodide
5-TMAP
5-trimethylammonio-2-pentanone
ketopentyltrimethylammonium
KPTMA
OTMA iodide
trimethyl(4-oxopentyl)ammonium
trimethyl(4-oxopentyl)ammonium chloride
trimethyl(4-oxopentyl)ammonium iodide
trimethyl(4-oxopentyl)ammonium perchlorate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(4-oxopentyl)ammonium
Reactant of Route 2
Reactant of Route 2
Trimethyl(4-oxopentyl)ammonium
Reactant of Route 3
Trimethyl(4-oxopentyl)ammonium
Reactant of Route 4
Trimethyl(4-oxopentyl)ammonium
Reactant of Route 5
Trimethyl(4-oxopentyl)ammonium
Reactant of Route 6
Trimethyl(4-oxopentyl)ammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.